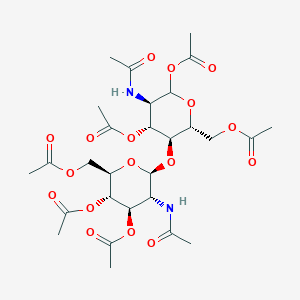

Chitobioseoctaacetat

Übersicht

Beschreibung

Synthesis Analysis

Chitobiose octaacetate is synthesized from chitin through microbial degradation followed by acetylation, or by modified chemical degradation. These processes yield chitobiose octaacetate in moderate yields. The compound can be further manipulated chemically to produce various derivatives, including oxazoline derivatives, glycosides, and partially O-benzylated derivatives. The synthesis and manipulation of chitobiose octaacetate provide insights into the structural complexity and potential applications of this compound (Nishimura et al., 1989).

Molecular Structure Analysis

The molecular structure of chitobiose octaacetate and its derivatives is crucial for understanding their chemical behavior and potential applications. High-resolution structural analyses, particularly through X-ray diffraction, have revealed detailed information about the conformations and interactions of chitobiose octaacetate derivatives. These studies highlight the importance of specific molecular interactions, such as hydrogen bonding, in determining the structural and functional properties of chitobiose octaacetate and its derivatives (Papanikolau et al., 2001).

Chemical Reactions and Properties

Chitobiose octaacetate undergoes various chemical reactions that highlight its reactivity and versatility. For example, it can be transformed into chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through intramolecular N-glycosidation, demonstrating its potential as a building block for complex organic molecules (Francisco et al., 2003).

Physical Properties Analysis

The physical properties of chitobiose octaacetate and its derivatives, such as thermotropic liquid crystals, have been studied extensively. These compounds exhibit enantiotropic mesophases over a wide temperature range, which are of interest for materials science applications. The mesophase properties and structural analyses indicate that chitobiose octaacetate derivatives can form hexagonal columnar phases, making them promising materials for the development of novel liquid crystal displays and other technological applications (Sugiura et al., 1992).

Chemical Properties Analysis

The chemical properties of chitobiose octaacetate, such as its ability to serve as a substrate for enzymatic reactions, further demonstrate its utility in biochemical research. For instance, chitin deacetylase can acetylate chitobiose, producing N-acetylated products. This enzymatic reaction highlights the potential of chitobiose octaacetate as a substrate for studying enzyme-catalyzed modifications of chitinous materials (Tokuyasu et al., 1999).

Wissenschaftliche Forschungsanwendungen

- Antioxidative Aktivität: Chitobioseoctaacetat weist antioxidative Eigenschaften auf, die dazu beitragen können, Zellen vor oxidativem Stress zu schützen und Schäden durch freie Radikale zu reduzieren .

- Entzündungshemmende Wirkungen: Untersuchungen deuten darauf hin, dass this compound entzündungshemmende Wirkungen haben kann, wodurch es für Erkrankungen relevant wird, die mit Entzündungen verbunden sind .

- Durchdringung der Blut-Hirn-Schranke: this compound kann die Blut-Hirn-Schranke passieren, wodurch möglicherweise eine Wirkstoffabgabe an das zentrale Nervensystem ermöglicht wird .

- Enzymatische Herstellung: Forscher untersuchen enzymatische Methoden zur Synthese von this compound. Das Verständnis der enzymatischen Pfade kann seine Produktion verbessern .

- Orale Bioverfügbarkeit: Studien haben die Pharmakokinetik von this compound nach oraler Verabreichung untersucht. Seine geringe orale Bioverfügbarkeit (0,32 %–0,52 %) gibt Aufschluss über die Formulierungsstrategien für Medikamente .

- Potenzieller Wirkstoffträger: Aufgrund seiner Biokompatibilität und Gewebsverteilung könnte this compound als Wirkstoffträger verwendet werden .

- Pflanzenabwehr: this compound ahmt Chitinfragmente nach, die in Pflanzenzellwänden vorkommen. Es kann eine Rolle bei Pflanzenabwehrmechanismen gegen Krankheitserreger spielen .

Biomedizinische Anwendungen

Biotechnologie und Enzymforschung

Pharmazeutika und Wirkstoffabgabe

Landwirtschaft und Pflanzengesundheit

Wirkmechanismus

Target of Action

Chitobiose octaacetate is a derivative of chitobiose, which is a dimer of β-1,4 linked glucosamine units derived from chitin . Chitin is a long-chain polymer of N-acetylglucosamine that is a primary component of fungal cell walls and arthropod exoskeletons . The primary targets of chitobiose octaacetate are enzymes involved in the metabolism of chitin, such as chitinases and chitobiases .

Mode of Action

Chitobiose octaacetate interacts with its targets by serving as a substrate for these enzymes. For instance, chitinases catalyze the breakdown of β-1,4 glycosidic bonds in chitin and chitooligosaccharides . The mode of action of chitobiose octaacetate is likely similar to that of chitobiose, involving an acid-base reaction mechanism . In this mechanism, one protein carboxylate acts as a catalytic acid, while the nucleophile is the polar amido group of the sugar in a substrate-assisted reaction .

Biochemical Pathways

The action of chitobiose octaacetate affects the biochemical pathways involved in chitin metabolism. Chitinases and chitobiases, which are the primary targets of chitobiose octaacetate, play essential roles in the turnover and modifications of chitin . These enzymes are involved in the degradation of chitin into chitobiose and other chitooligosaccharides, which can then be further metabolized or used in various physiological processes .

Pharmacokinetics

Chitobiose octaacetate, like chitobiose and chitotriose, can be quickly absorbed into the blood, with an oral bioavailability of 0.32%–0.52% in rats . After absorption, these compounds are rapidly eliminated, with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h . These pharmacokinetic properties influence the bioavailability and efficacy of chitobiose octaacetate.

Result of Action

The molecular and cellular effects of chitobiose octaacetate’s action are likely related to its role in chitin metabolism. By serving as a substrate for chitinases and chitobiases, chitobiose octaacetate can influence the turnover and modifications of chitin, potentially affecting various physiological processes in organisms that rely on chitin for structural support .

Action Environment

The action, efficacy, and stability of chitobiose octaacetate can be influenced by various environmental factors. For instance, the activity of chitinases, one of the primary targets of chitobiose octaacetate, can be affected by factors such as pH and temperature . Therefore, the environment in which chitobiose octaacetate is used can have a significant impact on its action and efficacy.

Biochemische Analyse

Biochemical Properties

Chitobiose Octaacetate plays a significant role in biochemical reactions. It is used for the synthesis of chitobiose oxazoline and other chitin precursors . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Metabolic Pathways

Chitobiose Octaacetate is involved in the metabolic pathways of chitin. It interacts with enzymes or cofactors involved in the acetolysis of chitin

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYKRZRMNHWQCD-NCBZWLQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

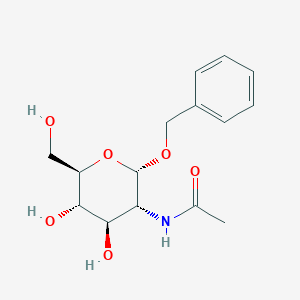

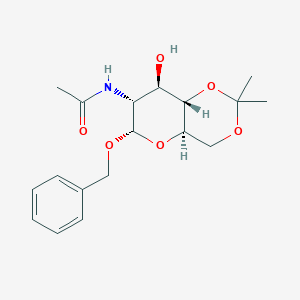

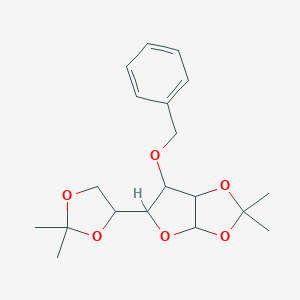

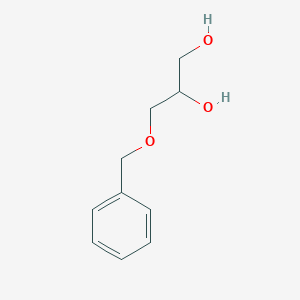

Feasible Synthetic Routes

Q & A

Q1: What is the significance of chitobiose octaacetate in carbohydrate chemistry?

A1: Chitobiose octaacetate is a peracetylated derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units linked by a β-(1→4) glycosidic bond. It serves as a key starting material in synthesizing various oligosaccharides related to chitin, a vital component of many biological systems [, , ].

Q2: Can you describe a novel method for synthesizing chitobiose octaacetate as highlighted in the research?

A2: Yes, one of the papers [, ] describes a new approach to synthesizing chitobiose octaacetate. This method utilizes 1,6:2,3-dianhydro-β-D-mannopyranose and a specifically protected oxazoline derivative of N-acetylglucosamine as starting materials. The key step involves a condensation reaction catalyzed by p-toluenesulfonic acid, leading to the formation of a key intermediate. Subsequent modifications, including azidolysis, reduction, acetylation, and acetolysis, ultimately yield chitobiose octaacetate.

Q3: How is chitobiose octaacetate utilized in synthesizing more complex structures?

A3: The research [] demonstrates the use of chitobiose octaacetate in synthesizing a trisaccharide related to the core structure of asparagine-linked glycoproteins. The process involves several steps, starting with the selective deprotection and functionalization of chitobiose octaacetate to create a reactive glycosyl acceptor. This modified chitobiose derivative is then coupled with a suitably protected fucosyl donor through a halide ion-catalyzed glycosylation reaction, forming the desired trisaccharide. Finally, global deprotection steps are carried out to afford the target trisaccharide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)

![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)

![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)